

Application Note: Structural Elucidation of 3-Anilinopropanamide using NMR Spectroscopy

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Compound of Interest

Compound Name: 3-Anilinopropanamide

CAS No.: 21017-47-0

Cat. No.: B1352538

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Introduction

3-Anilinopropanamide is a small organic molecule with potential applications in pharmaceutical and materials science. As with any synthesized compound intended for further use, unambiguous structural verification is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of **3-Anilinopropanamide**. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.

The structure of **3-Anilinopropanamide**, presented below, contains several key features that are readily probed by NMR: an aromatic ring system, aliphatic protons, and exchangeable amine and amide protons. The strategic application of various NMR experiments allows for the definitive assignment of all proton and carbon signals, confirming the connectivity and, therefore, the identity of the molecule.

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Structure of **3-Anilinopropanamide**:

Figure 1: Chemical structure of **3-Anilinopropanamide** with atom numbering for NMR signal assignment.

PART 1: Experimental Protocols

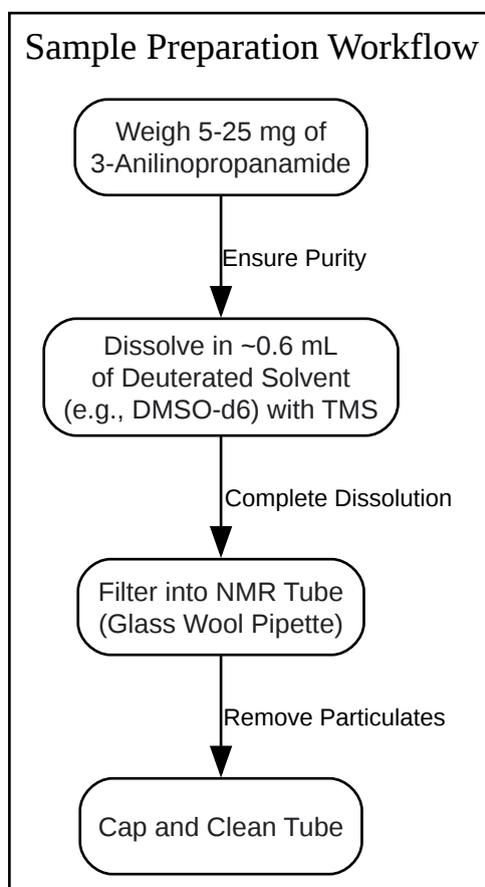
Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is fundamentally dependent on the meticulous preparation of the sample. The following protocol is designed to minimize interference from impurities and optimize spectral resolution.

Protocol 1: NMR Sample Preparation

- **Analyte Purity:** Ensure the **3-Anilinopropanamide** sample is of high purity, as impurities will complicate spectral analysis. If necessary, purify the compound using appropriate techniques such as recrystallization or column chromatography.
- **Mass Determination:** Accurately weigh approximately 5-25 mg of **3-Anilinopropanamide** for a ^1H NMR spectrum and 50-100 mg for a ^{13}C NMR spectrum.[1] While a more concentrated sample can reduce acquisition time for ^{13}C NMR, it may lead to broadened lines in the ^1H spectrum due to increased viscosity.[1]
- **Solvent Selection:** Choose a suitable deuterated solvent. Dimethyl sulfoxide- d_6 (DMSO-d_6) is an excellent choice for **3-Anilinopropanamide** due to its ability to dissolve the compound and to slow down the exchange of the NH and NH_2 protons, allowing for their observation. Chloroform- d (CDCl_3) is another common option.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[2]

- Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ^1H and ^{13}C NMR spectra.[3] For aqueous systems, water-soluble standards like DSS are preferred.[4]
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Avoid using cotton wool as it can introduce impurities.
- Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the outside of the tube is clean before inserting it into the spectrometer.[5]



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Caption: Workflow for NMR sample preparation.

NMR Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of **3-Anilinopropanamide**. The following protocols outline the key experiments and their rationale. All spectra should be acquired on a spectrometer operating at a ^1H frequency of 300 MHz or higher to ensure adequate signal dispersion.

Protocol 2: ^1H NMR Spectroscopy

- Purpose: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling).
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Typically -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.

Protocol 3: ^{13}C NMR Spectroscopy

- Purpose: To determine the number of unique carbon environments and their chemical shifts. The chemical shift provides information about the electronic environment of each carbon atom (e.g., sp^2 , sp^3 , carbonyl).[6]
- Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: Typically 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

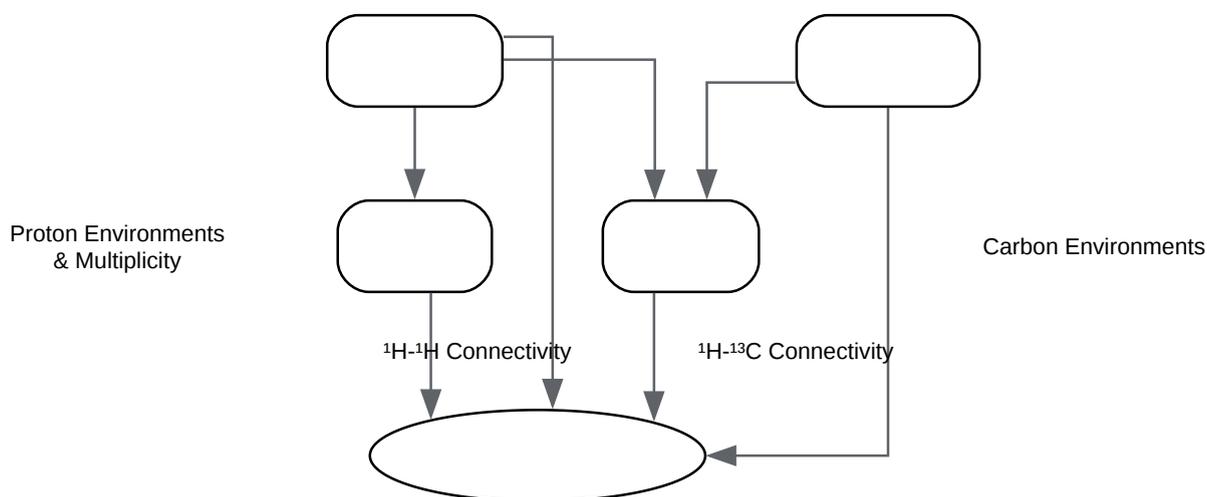
- Number of Scans: 128-1024 or more, as ^{13}C has a low natural abundance.[6]

Protocol 4: 2D COSY (Correlation Spectroscopy)

- Purpose: To identify protons that are coupled to each other, typically through two or three bonds (^2J or ^3J coupling).[7] This is invaluable for establishing connectivity within spin systems.
- Acquisition Parameters:
 - Pulse Sequence: Standard COSY sequence.
 - Spectral Width (F1 and F2): Same as the ^1H spectrum.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-8.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[8] This allows for the unambiguous assignment of protonated carbons.
- Acquisition Parameters:
 - Pulse Sequence: Standard HSQC sequence with gradient selection.
 - Spectral Width (F2 - ^1H): Same as the ^1H spectrum.
 - Spectral Width (F1 - ^{13}C): Same as the ^{13}C spectrum.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 4-16.



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Caption: NMR experimental workflow for structural elucidation.

PART 2: Data Interpretation and Structural Assignment

The following section details the expected NMR data for **3-Anilinopropanamide** and provides a logical approach to its interpretation. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar chemical structures.^{[3][9]}

¹H NMR Spectral Analysis

The ¹H NMR spectrum of **3-Anilinopropanamide** is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the exchangeable amine and amide protons.

- Aromatic Region (δ 6.5-7.5 ppm): The monosubstituted benzene ring will exhibit a complex multiplet pattern. The protons ortho (H-2', H-6') and para (H-4') to the amino group will be shielded and appear at a higher field (lower ppm) compared to the meta protons (H-3', H-5').^[10]
- Amide Protons (δ ~7.0-8.5 ppm): The two amide protons (H-5a, H-5b) are diastereotopic due to the partial double bond character of the C-N bond, which restricts rotation.^[11] They are expected to appear as two broad singlets.

- Amine Proton (δ ~5.0-6.0 ppm): The aniline amine proton (H-1') will likely appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.
- Aliphatic Chain (δ 2.0-4.0 ppm):
 - Methylene adjacent to Nitrogen (H-3): These two protons will be a triplet, coupled to the H-2 protons. The electron-withdrawing effect of the adjacent nitrogen will shift this signal downfield.
 - Methylene adjacent to Carbonyl (H-2): These two protons will also appear as a triplet, coupled to the H-3 protons. The deshielding effect of the carbonyl group will also cause a downfield shift.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

- Carbonyl Carbon (C-1): This will be the most downfield signal, typically in the range of δ 170-180 ppm.
- Aromatic Carbons: The six aromatic carbons will appear in the δ 110-150 ppm region. The carbon attached to the nitrogen (C-1') will be the most downfield in this region. The chemical shifts of the other aromatic carbons will be influenced by the amino substituent.
- Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will appear in the upfield region, typically between δ 30-50 ppm.[3]

2D NMR Spectral Analysis: Connecting the Pieces

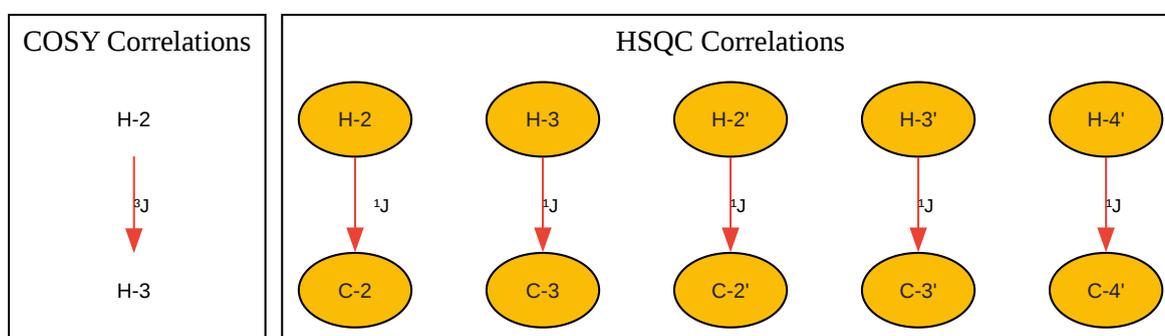
- COSY Spectrum: The COSY spectrum will be crucial for confirming the connectivity of the aliphatic chain. A cross-peak will be observed between the signals for the H-2 and H-3 protons, definitively establishing the -CH₂-CH₂- fragment.
- HSQC Spectrum: The HSQC spectrum will link each proton to its directly attached carbon. This will allow for the unambiguous assignment of the C-2/H-2 and C-3/H-3 pairs, as well as the protonated aromatic carbons.

Predicted NMR Data Summary

The following table summarizes the predicted ^1H and ^{13}C NMR chemical shifts for **3-Anilinopropanamide**.

Atom Number	^1H Chemical Shift (ppm)	^1H Multiplicity	^{13}C Chemical Shift (ppm)
1	-	-	~173
2	~2.5	Triplet (t)	~36
3	~3.4	Triplet (t)	~38
1'	~5.5	Broad Singlet	~148
2', 6'	~6.6	Doublet (d)	~113
3', 5'	~7.1	Triplet (t)	~129
4'	~6.7	Triplet (t)	~117
NH ₂ (5a, 5b)	~7.0, ~7.5	Broad Singlets	-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.



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Caption: Key 2D NMR correlations for **3-Anilinopropanamide**.

Conclusion

The combination of 1D (^1H and ^{13}C) and 2D (COSY and HSQC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of **3-Anilinopropanamide**. By following the detailed protocols for sample preparation and data acquisition, and by applying the logical steps of spectral interpretation outlined in this application note, researchers can confidently verify the structure of their synthesized compound. This rigorous characterization is an indispensable step in ensuring the quality and reliability of materials used in research and development.

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